molecular formula C9H10F2N2OS B11877969 7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol

7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol

Katalognummer: B11877969
Molekulargewicht: 232.25 g/mol
InChI-Schlüssel: BFLPKFDVPPDYNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group, a mercapto group, and a tetrahydroquinazolinol core, which contribute to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method involves the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base. The reaction conditions often include mild temperatures and the use of solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve scalable difluoromethylation processes that utilize metal-based catalysts to enhance the efficiency and yield of the reaction. These methods are designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced in large quantities for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinol derivatives, and various substituted analogs. These products can be further utilized in different applications, enhancing the versatility of the compound .

Wissenschaftliche Forschungsanwendungen

7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The mercapto group can undergo redox reactions, further modulating the compound’s biological effects. These interactions can lead to changes in cellular pathways, making the compound a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol is unique due to its combination of a difluoromethyl group, a mercapto group, and a tetrahydroquinazolinol core. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds .

Eigenschaften

Molekularformel

C9H10F2N2OS

Molekulargewicht

232.25 g/mol

IUPAC-Name

7-(difluoromethyl)-5-hydroxy-5,6,7,8-tetrahydro-1H-quinazoline-2-thione

InChI

InChI=1S/C9H10F2N2OS/c10-8(11)4-1-6-5(7(14)2-4)3-12-9(15)13-6/h3-4,7-8,14H,1-2H2,(H,12,13,15)

InChI-Schlüssel

BFLPKFDVPPDYNR-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC2=C(C1O)C=NC(=S)N2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.